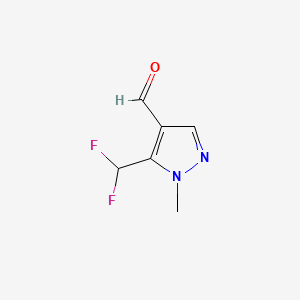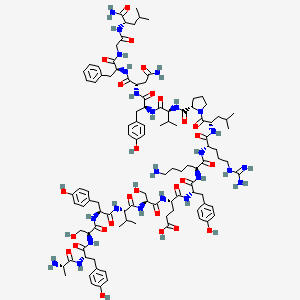
Type B Allatostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Type B Allatostatin is a type of allatostatin isolated from cockroach brains . It exhibits greater allatostatic potency, especially during early-middle term pregnancy and vitellogenesis . Allatostatins are neuropeptide hormones in insects and crustacea. They have a twofold function: they both inhibit the generation of juvenile hormone and reduce their food intake .
Synthesis Analysis
Allatoregulatory neuropeptides are multifunctional proteins that take part in the synthesis and secretion of juvenile hormones . In insects, allatostatins are inhibitors of juvenile hormone biosynthesis in the corpora allata .
Molecular Structure Analysis
There are three distinct Allatostatin types: A, B, and C . Each Allatostatin type has a unique evolutionary history resulting in distinct conservation and functions across the animal kingdom .
Chemical Reactions Analysis
Allatostatin C (PISCF/AST) is a neuropeptide gene that affects juvenile hormone (JH) synthesis in the corpora allata . Juvenile hormone acid O-methyltransferase (JHAMT) is a key gene in the JH biosynthetic pathway .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Gene Expression : Type B Allatostatin is characterized by its C-terminal sequence W(X)(6)Wamide. The molecular cloning of a B-type prepro-allatostatin from Drosophila melanogaster has revealed novel peptide structures and its gene expression in various developmental stages and in specific tissues like neurons in the brain and abdominal ganglia, and endocrine cells in the gut (Williamson et al., 2001).
Inhibition of Juvenile Hormone Synthesis : One primary function of this compound is the inhibition of juvenile hormone synthesis in the corpora allata of insects. This hormone is crucial for insect development and reproduction (Pratt et al., 1991).
Neuromodulatory and Cardioactive Properties : Research has identified this compound-like peptides with both neuromodulatory and cardioactive properties in crustaceans. These findings suggest broader physiological roles for Type B Allatostatins in arthropods (Dickinson et al., 2009).
Expression in the Central Nervous System and Gut : The B-type allatostatins of G. bimaculatus (crickets) are identified as brain-gut peptides, with their mRNA expression demonstrated in the central nervous system and the digestive tract, indicating a possible role in regulating gut motility (Wang et al., 2004).
Immune Modulation in Crustaceans : In crustaceans, this compound (AST-B) has been shown to modulate the immune response in the hepatopancreas of mud crabs, suggesting its involvement in neuroendocrine-immune interactions (Xu et al., 2020).
Cellular Transfection and Imaging : Allatostatin 1 from Drosophila melanogaster has been used in conjunction with quantum dots for fluorescence imaging, transfection, and nucleus targeting of living cells, indicating its potential in cellular and molecular biology research (Biju et al., 2007).
Wirkmechanismus
Target of Action
Type B Allatostatins, also known as myoinhibiting peptides (MIPs), are neuropeptide hormones found in various arthropods . They play multiple physiological roles, influencing ecdysis behavior, the circadian clock, feeding, locomotion, and reproductive physiology . They primarily target the juvenile hormone biosynthesis in the corpora allata, a pair of endocrine glands in insects . They also have a significant impact on the digestive tract and ovaries .
Mode of Action
Type B Allatostatins bind to their specific receptors, which are G-protein coupled receptors (GPCRs), to initiate their action . This binding results in the opening of inward rectifying potassium channels, leading to a reduction in membrane potential and input resistance . This interaction inhibits the spontaneous contractions of the gut, thereby reducing food intake .
Biochemical Pathways
The primary biochemical pathway affected by Type B Allatostatins is the juvenile hormone synthesis pathway . Juvenile hormone is a crucial regulator of various physiological processes in insects, including growth, reproduction, and metamorphosis . By inhibiting its biosynthesis, Type B Allatostatins can significantly affect these processes .
Result of Action
The primary result of Type B Allatostatin action is the inhibition of juvenile hormone biosynthesis . This can lead to changes in various physiological processes regulated by this hormone, including growth, reproduction, and metamorphosis . Additionally, by inhibiting gut motility, these peptides can reduce food intake .
Zukünftige Richtungen
There are open questions and challenges for future research on Allatostatins and invertebrate neuropeptides in general . The homologues of the arthropod AST-systems in molluscs are potentially more complex due to the greater number of putative mature peptides and receptor genes . In bivalves, they have a broad and varying tissue distribution and abundance, and the elements of the AST-C-like family may have a putative function in the immune response .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGZQYNYVOAPP-BDNINTRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H150N24O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2168.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Type B Allatostatins, and how does this compare to Type A Allatostatins?
A1: Both Type A and Type B Allatostatins inhibit juvenile hormone biosynthesis in insects. Research indicates that both types exert their effects by acting at a point prior to mevalonate kinase in the juvenile hormone biosynthetic pathway [, ]. This suggests that these peptides interfere with an early stage of this crucial hormonal process.
Q2: What structural features are important for the activity of Type B Allatostatin?
A2: Studies using the this compound (ASB2) isolated from Diploptera punctata have revealed key structural features necessary for its activity. The C-terminus of ASB2, particularly the amidated tripeptide sequence Phe-Gly-Leu-NH2, is essential for its inhibitory effect on juvenile hormone biosynthesis []. This C-terminal region shows significant homology to Type A Allatostatins, suggesting a shared mechanism of action []. Additionally, a potential dibasic cleavage site (Lys9-Arg10) within the full ASB2 sequence is crucial for its high potency []. Truncations or modifications affecting this site drastically reduce the peptide's inhibitory activity. This emphasizes the importance of the intact peptide structure for full biological function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
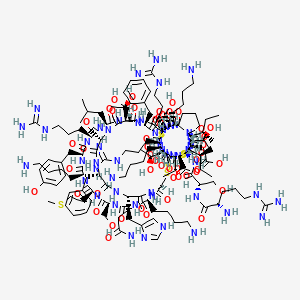
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
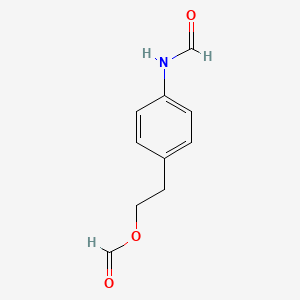

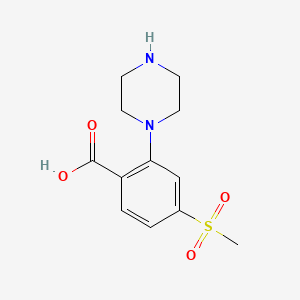
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

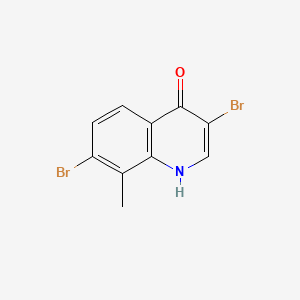

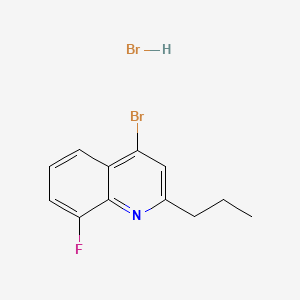
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)
